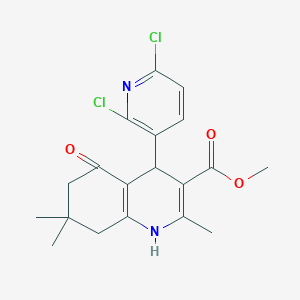![molecular formula C22H16N2 B15076791 10,11-Dimethyldibenzo[a,c]phenazine CAS No. 6627-41-4](/img/structure/B15076791.png)
10,11-Dimethyldibenzo[a,c]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 10,11-Dimethyldibenzo[a,c]phenazine typically involves the reaction of 3,4-dimethyl-o-phenylenediamine with phenanthrenequinone . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
10,11-Dimethyldibenzo[a,c]phenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or nitro groups can be introduced.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10,11-Dimethyldibenzo[a,c]phenazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 10,11-Dimethyldibenzo[a,c]phenazine involves its interaction with molecular targets and pathways within biological systems. For instance, its antimicrobial activity is believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death . The specific molecular targets and pathways can vary depending on the biological context.
Comparison with Similar Compounds
10,11-Dimethyldibenzo[a,c]phenazine can be compared with other similar compounds, such as:
- 11,12-Dimethyldibenzo[a,c]phenazine
- 9,14-Dimethyl-9,14-dihydro-dibenzo[a,c]phenazine
- 11-Nitrodibenzo[a,c]phenazine
- 10-Azadibenzo[a,c]phenazine
. The unique structural features of this compound make it particularly interesting for specific research and industrial applications.
Properties
CAS No. |
6627-41-4 |
|---|---|
Molecular Formula |
C22H16N2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
10,11-dimethylphenanthro[9,10-b]quinoxaline |
InChI |
InChI=1S/C22H16N2/c1-13-11-12-19-20(14(13)2)24-22-18-10-6-4-8-16(18)15-7-3-5-9-17(15)21(22)23-19/h3-12H,1-2H3 |
InChI Key |
HGGCZYNOLFILLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


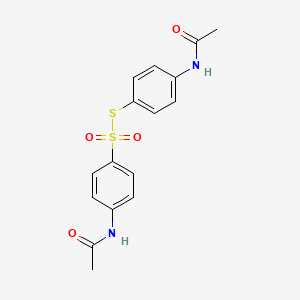

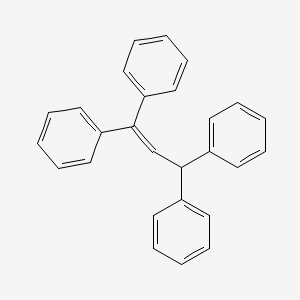

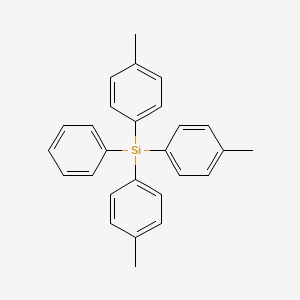
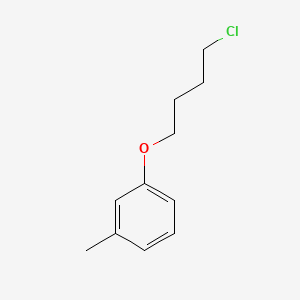
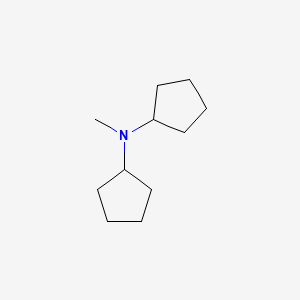
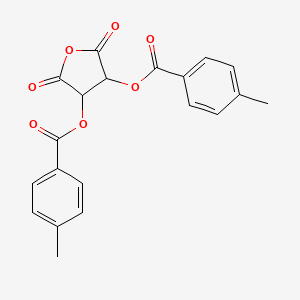
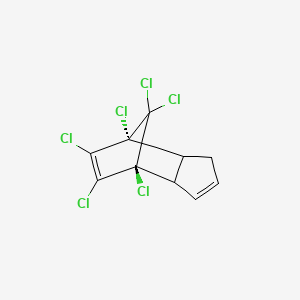

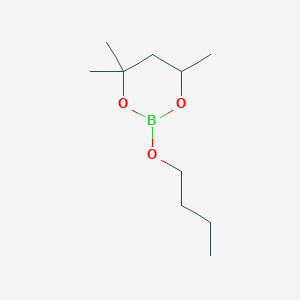
![[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate](/img/structure/B15076802.png)
